threo-9,10-Dihydroxystearic acid
Description
Presence in Plants
This compound is a known constituent of various plant tissues and is involved in key physiological processes.
Research has confirmed the presence of threo-9,10-dihydroxystearic acid in specific plant species. For example, it has been isolated from the roots and rhizomes of Prosopis farcta. It is also a documented component of plant cutin and suberin, the protective biopolymers found on the surfaces of aerial and underground plant parts, respectively. One notable example is its presence in the suberin of the potato periderm (Solanum tuberosum). Additionally, it has been identified in Vicia sativa. neist.res.in
In the realm of plant physiology, this compound is recognized as a monomeric unit of cutin and suberin. These complex polyesters form protective layers on plant surfaces, playing a crucial role in preventing water loss and defending against environmental stresses, including pathogens.
The biosynthesis of this compound in plants is an enzymatic process. The pathway involves the hydration of 9,10-epoxystearic acid, a reaction catalyzed by epoxide hydrolase enzymes. nih.gov For instance, epoxide hydrolase from soybean has been shown to hydrolyze racemic 9,10-epoxystearic acid to yield the single chiral product, threo-9R,10R-dihydroxystearic acid. nih.gov This enzymatic conversion is a critical step in the formation of cutin and suberin monomers.
Occurrence in Microorganisms
The presence of this compound is not limited to the plant kingdom; it is also found in various microorganisms as a product of fatty acid metabolism.
Certain fungi have been shown to produce this compound. Chromatographic analysis of the fatty acids from various Claviceps species has revealed the presence of oxygenated fatty acids, including (+)-threo-9,10-dihydroxystearic acid. nih.gov Notably, Claviceps sulcata was found to contain a significant amount, approximately 60%, of this compound. nih.gov
The bacterium Micrococcus luteus has demonstrated the ability to mediate the oxidation of rac-threo-9,10-dihydroxystearic acid. researchgate.netd-nb.info This bacterium possesses an alcohol dehydrogenase that can oxidize the diol to the corresponding hydroxyketones. researchgate.netd-nb.info This biocatalytic transformation is a key step in the conversion of oleic acid into other valuable compounds like pelargonic and azelaic acids. researchgate.netd-nb.infopolimi.it
Data Tables
Table 1: Examples of Natural Occurrence of this compound
| Kingdom | Species | Specific Location/Note |
| Plantae | Prosopis farcta | Roots and rhizomes |
| Plantae | Solanum tuberosum (Potato) | Periderm (as a component of suberin) |
| Plantae | Vicia sativa | |
| Fungi | Claviceps sulcata | Comprises about 60% of its fatty acids nih.gov |
| Bacteria | Micrococcus luteus | Capable of oxidizing the compound researchgate.netd-nb.info |
Structure
2D Structure
Properties
IUPAC Name |
(9R,10R)-9,10-dihydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHUYIREGFMSP-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2391-05-1 | |
| Record name | 9,10-Dihydroxystearic acid, threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-DIHYDROXYSTEARIC ACID, THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQL1V605V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence and Natural Sources of Threo 9,10 Dihydroxystearic Acid
Occurrence in Microorganisms
Microbial Biotransformation Pathways
The microbial world presents a complex picture regarding the metabolism of oleic acid and the formation of related hydroxy fatty acids. While direct, high-yield production of threo-9,10-dihydroxystearic acid from oleic acid by a single microorganism is not extensively documented, various bacteria have been shown to catalyze steps that are part of related pathways.
One notable bacterium, Micrococcus luteus, has been studied for its ability to transform oleic acid. Research shows that M. luteus can metabolize oleic acid into 10-hydroxystearic acid, 10-oxostearic acid, and 4-oxolauric acid. researchgate.net The established pathway in Micrococcus luteus PCM525 involves the hydration of oleic acid to 10-hydroxystearic acid, which is then oxidized to 10-ketostearic acid. nih.govmdpi.com This 10-ketostearic acid can be further metabolized through β-oxidation. nih.govmdpi.com
Interestingly, while M. luteus is known to produce 10-hydroxystearic acid from oleic acid, it has also been shown to be capable of oxidizing this compound. researchgate.net An alcohol dehydrogenase from M. luteus can act on this compound to produce the corresponding regioisomeric hydroxyketones. researchgate.net This indicates that while M. luteus might not be a primary producer of this compound from oleic acid, it possesses the enzymatic machinery to metabolize it further.
The table below summarizes the key microbial transformations of oleic acid and related compounds as discussed in the literature.
| Microorganism | Substrate | Key Products | Enzymes Involved |
| Micrococcus luteus | Oleic Acid | 10-Hydroxystearic Acid, 10-Ketostearic Acid | Oleate Hydratase, Alcohol Dehydrogenase |
| Micrococcus luteus | This compound | Regioisomeric hydroxyketones | Alcohol Dehydrogenase |
Detection in Animal and Human Systems
The presence of this compound in animal and human systems is an area of ongoing research, with studies indicating its formation under specific physiological and pathophysiological conditions.
Human Hemolysate Studies
Investigations into the oxidative modification of fatty acids in human blood have revealed the formation of this compound. In a study using human hemolysate (the substance released from red blood cells when they rupture), it was found that cis-d2-oleic acid could be dihydroxylated by peroxynitrite to form two isomers of dihydroxy fatty acids. These were identified as threo- and erythro-9,10-dihydroxy-[9,10-2H2]stearic acids.
The identification and differentiation of these isomers were achieved using gas chromatography-tandem mass spectrometry (GC-MS/MS). The pentafluorobenzyl (PFB) ester trimethylsilyl (B98337) (TMS) ether derivatives of the two isomers were separable by GC. A characteristic product ion in the mass spectrum with a mass-to-charge ratio (m/z) of 93 was found to be specific for the threo isomer. This finding provides a clear analytical method for detecting and distinguishing this compound in biological samples.
Physiological Occurrence and Significance
The formation of this compound in human systems appears to be linked to oxidative stress. Studies in human hepatic cancer HepG2 cells have shown that dihydroxy-polyunsaturated fatty acids, including threo-isomers, are formed under conditions of oxidative stress. nih.gov The levels of these dihydroxy fatty acids were found to increase in a concentration-dependent manner when the cells were exposed to various oxidative stressors and correlated with the formation of isoprostanes, which are established biomarkers of oxidative stress. nih.gov This suggests that this compound could serve as a biomarker for cellular oxidative damage. nih.gov
Furthermore, research in animal models suggests a potential role for 9,10-dihydroxystearic acid in metabolic regulation. A study on diabetic KKAy mice fed a high-fat diet found that supplementation with 4% 9,10-dihydroxystearic acid improved glucose tolerance and insulin (B600854) sensitivity. nih.gov The study also noted that at concentrations of 50-100 micromol/L, 9,10-dihydroxystearic acid activated peroxisome proliferator-activated receptor-gamma (PPARγ) in a dose-dependent manner, suggesting a possible mechanism for its effects on glucose metabolism. nih.gov
The table below outlines the key findings related to the physiological occurrence and significance of this compound.
| System Studied | Condition | Key Findings | Potential Significance |
| Human Hemolysate | Peroxynitrite-induced oxidation | Formation of threo- and erythro-9,10-dihydroxystearic acid from oleic acid. | Implication in oxidative damage to red blood cells. |
| Human HepG2 Cells | Oxidative Stress | Increased formation of threo-dihydroxy fatty acids correlated with isoprostane levels. | Biomarker for cellular oxidative stress. |
| KKAy Diabetic Mice | High-fat diet | Improved glucose tolerance and insulin sensitivity with DHSA supplementation. Activation of PPARγ. | Potential role in regulating glucose metabolism. |
Advanced Synthetic Methodologies for Threo 9,10 Dihydroxystearic Acid
Chemical Synthesis Pathways
The primary and most well-documented route to threo-9,10-dihydroxystearic acid involves the epoxidation of oleic acid followed by the hydrolysis of the resulting epoxide. uitm.edu.myresearchgate.net This two-step process is favored for its efficiency and the stereochemical control it offers. Additionally, total synthesis approaches have been developed, which, while more complex, provide an unambiguous route to the desired stereoisomer. bu.edu
Epoxidation and Hydrolysis of Oleic Acid Precursors
The conversion of oleic acid to this compound is a cornerstone of its synthesis. This transformation hinges on the initial formation of an epoxide ring at the site of the double bond in the oleic acid molecule, which is then opened through hydrolysis to yield the diol. uitm.edu.myresearchgate.net The stereochemistry of the final product is directly influenced by the mechanism of these two reactions.
Performic acid, generated in situ from the reaction of formic acid and hydrogen peroxide, is a key reagent in the epoxidation of oleic acid. researchgate.netresearchgate.net Hydrogen peroxide acts as the oxygen donor, while formic acid serves as the oxygen carrier. researchgate.netijcce.ac.ir This method is widely employed due to its effectiveness in converting the double bond into an oxirane ring. researchgate.net The reaction is typically exothermic and, after an initial lag, proceeds to completion. orgsyn.org The use of in situ generated performic acid is preferred over preformed peracids, which can be unstable and explosive. ijcce.ac.ir While performic acid is highly reactive, it can also lead to lower yields in some cases, such as with alpha-olefins. google.com
The concentration of hydrogen peroxide is a critical parameter. Higher concentrations can increase the rate of oxirane conversion but may also lead to instability of the epoxide ring, resulting in the formation of unwanted byproducts like α-glycols. ijcce.ac.ir
To enhance the efficiency of the epoxidation process, various catalytic systems are employed. Strong mineral acids like sulfuric acid are commonly used as catalysts. researchgate.netresearchgate.net Sulfuric acid has been shown to be a highly efficient catalyst in the epoxidation of oleic acid using the performic acid method. researchgate.net
Alternative catalytic systems have also been explored to improve yields and reaction conditions. These include:
Glacial acetic acid with sulfuric acid: This combination can be used as an alternative to formic acid, though it may require longer reaction times and result in slightly lower yields. orgsyn.org
Heterogeneous catalysts: To simplify catalyst removal and improve the sustainability of the process, solid acid catalysts have been investigated. These include acidic ion-exchange resins (like Amberlite IR-120), zeolites, and alumina. uitm.edu.myresearchgate.net Alumina has been shown to achieve a high relative conversion to oxirane (RCO) of 95%. uitm.edu.my
Tungsten-based catalysts: Phosphotungstic acid (H₃PW₁₂O₄₀) in combination with quaternary phosphonium (B103445) salts has been studied for the epoxidation of fatty acid methyl esters. nih.gov Mesoporous solid acid catalysts, such as 12-tungstosilicic acid anchored to SBA-15, have also demonstrated efficiency in related reactions. polyu.edu.hk
| Catalyst System | Key Features | Reported Relative Conversion to Oxirane (RCO) | Reference |
|---|---|---|---|
| Performic Acid (in situ) with Sulfuric Acid | Commonly used, efficient homogeneous catalyst. | Up to 87.61% | researchgate.net |
| Alumina | Heterogeneous catalyst, suitable for aqueous hydrogen peroxide. | 95% | uitm.edu.my |
| Amberlite IR-120 | Heterogeneous ion-exchange resin, environmentally friendly. | 85% | researchgate.net |
| Phosphotungstic Acid / Quaternary Phosphonium Salts | Biphasic system for epoxidation of fatty acid methyl esters. | Data specific to FAMEs | nih.gov |
Following the epoxidation step, the oxirane ring of the epoxidized oleic acid is hydrolyzed to form the diol. uitm.edu.my This is typically achieved by heating the intermediate with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid. orgsyn.org The hydrolysis step is crucial for the formation of 9,10-dihydroxystearic acid. researchgate.net The reaction conditions, including temperature and reaction time, are controlled to ensure the complete opening of the oxirane ring. uitm.edu.myresearchgate.net The progress of the hydrolysis can be monitored by measuring the decrease in the oxirane oxygen content until it approaches zero. uitm.edu.myresearchgate.net
The anti-hydroxylation mechanism, resulting from the ring-opening of the epoxide, leads to the formation of the threo diastereomer. This stereochemical outcome is a well-established principle in organic chemistry.
Stereoselective Synthesis of the threo-Diastereomer
The synthesis of the threo diastereomer of 9,10-dihydroxystearic acid is a direct consequence of the stereochemistry of the epoxidation and subsequent hydrolysis of oleic acid. The epoxidation of the cis-double bond of oleic acid followed by anti-hydrolysis of the epoxide ring results in the formation of the threo product. This stereospecificity is a key feature of this synthetic route. bu.edu
Enzymatic hydrolysis has also been explored to achieve high stereoselectivity. For instance, epoxide hydrolase from soybean has been shown to hydrolyze racemic 9,10-epoxystearic acid with high enantioconvergence, yielding the threo-9R,10R-dihydroxystearic acid. nih.gov This enzymatic approach offers a high degree of stereochemical control. nih.gov
Total Synthesis Approaches
While the epoxidation-hydrolysis route is the most common, total synthesis provides an unambiguous method for establishing the configuration of 9,10-dihydroxystearic acid. One such approach involved the synthesis of 9,10-dihydroxyoctadecanedioic acid, which exists in meso and racemic forms. bu.edu The racemic form was resolved, and its conversion to 9,10-dihydroxystearic acid without altering the configuration at the C9 and C10 positions definitively confirmed that the lower-melting isomer is the threo form. bu.edu
Another total synthesis involved the conversion of threo-9,10,18-trihydroxystearic acid to this compound. bu.edu This was achieved by selectively converting the 18-hydroxyl group to a tosyl ester, followed by conversion to an iodo group, and finally reduction to a hydrogen atom. bu.edu
Biocatalytic and Chemo-Enzymatic Synthesis
Biocatalytic and chemo-enzymatic methods leverage the specificity and efficiency of enzymes to produce this compound under mild conditions. These strategies typically involve a two-step process: the epoxidation of oleic acid followed by the hydrolysis of the resulting epoxide.
Enzyme-Mediated Epoxidation (e.g., Immobilized Candida antarctica Lipase-B)
The initial step in the biocatalytic synthesis of this compound is the epoxidation of the double bond in oleic acid. A widely used and effective catalyst for this transformation is the immobilized lipase (B570770) B from Candida antarctica (CALB), commercially available as Novozym 435. acs.orgabo.fi This enzyme is highly promiscuous and can catalyze reactions beyond its native hydrolytic function, including direct epoxidation. nih.gov
The process is often a chemo-enzymatic one, where the lipase does not directly epoxidize the oleic acid but rather catalyzes the formation of a peracid from a carboxylic acid and hydrogen peroxide. acs.orgabo.fi In a method known as in situ self-epoxidation, the lipase first catalyzes the perhydrolysis of a fatty acid with hydrogen peroxide to form a percarboxylic acid. This peracid then acts as the oxidizing agent, epoxidizing the double bond of another oleic acid molecule to form cis-9,10-epoxystearic acid. acs.orgabo.fi This reaction avoids the need for pre-formed, potentially hazardous peracids. abo.fi
The stability of the immobilized enzyme is a critical factor for industrial applications. Studies have shown that Novozym 435 can be incubated with various components of the reaction mixture, including hydrogen peroxide and the fatty acids themselves, at temperatures up to 60°C while retaining activity. lu.se Research using CALB immobilized in microemulsion-based organogels for the epoxidation of oleic acid with hydrogen peroxide demonstrated a conversion yield of approximately 84% within 48 hours at 35°C. researchgate.net
| Enzyme | Support/Method | Substrate | Reagent | Conditions | Conversion Yield | Reference |
| Candida antarctica Lipase B (CALB) | Hydroxyl-propylmethyl cellulose (B213188) microemulsion-based organogels | Oleic Acid | Hydrogen Peroxide | 35°C, 48 hours | ~84% | researchgate.net |
| Candida antarctica Lipase B (Novozym 435) | Polyacrylate Resin | Oleic Acid | Hydrogen Peroxide | Varies | Not specified | acs.orgabo.fi |
| Candida antarctica Lipase B (CALB) Ser105Ala mutant | Free enzyme | α,β-unsaturated aldehydes | Hydrogen Peroxide | Aqueous and organic solution | Not specified | nih.gov |
Sequential Chemoenzymatic Procedures
The synthesis of this compound from oleic acid is a prime example of a sequential chemoenzymatic process. This integrated approach combines the enzymatic epoxidation and enzymatic hydrolysis steps to create an efficient and sustainable manufacturing pathway.
Enzymatic Peracid Formation : An immobilized lipase, such as Novozym 435, catalyzes the reaction between oleic acid and hydrogen peroxide to form a peroxy-fatty acid in situ. acs.orgabo.fi
Epoxidation : The newly formed peroxy acid epoxidizes the double bond of another oleic acid molecule, yielding cis-9,10-epoxystearic acid. acs.orgabo.fi
Enzymatic Hydrolysis : An epoxide hydrolase is introduced to catalyze the stereospecific hydrolysis of the cis-epoxide, opening the ring to form the final product, this compound. nih.govmdpi.comresearchgate.net
This multi-enzyme cascade can be performed sequentially or potentially in a one-pot system, offering significant advantages in terms of process simplification and reduction of waste. nih.gov
Isolation and Purification Techniques for Research Applications
For research and high-purity applications, the synthesized this compound must be isolated from the reaction mixture and purified.
Solvent Crystallization
Solvent crystallization is a primary method for purifying dihydroxystearic acid (DHSA). The crude product, often a waxy solid, can be transformed into a more refined granular form by dissolving it in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling.
One study demonstrated the effectiveness of this technique using isopropyl alcohol as the solvent. The purity of the DHSA was significantly increased through this process. researchgate.net Ethanol is also commonly used as a recrystallization solvent, yielding a colorless powder. oc-praktikum.de The crude product is often washed with a non-polar solvent like petroleum ether to remove unreacted saturated fatty acid impurities before recrystallization. oc-praktikum.de
| Initial Purity (Crude DHSA) | Final Purity (Refined DHSA) | Solvent | Cooling Method | Reference |
| 69.0% | 92.2% | Isopropyl Alcohol | Natural Cooling | researchgate.net |
| Not specified (Crude) | Not specified (Purified) | 95% Ethanol | Cooling to 0°C | orgsyn.org |
Chromatographic Purification
Chromatographic techniques offer an alternative or complementary method for purification. Column chromatography can be employed to separate the diol from byproducts and unreacted starting materials. researchgate.net However, the separation of dihydroxystearic acid isomers and related compounds by chromatography can be challenging. bu.edu In some synthetic procedures, purification by column chromatography is explicitly avoided to streamline the process, relying instead on crystallization and washing steps. researchgate.net The choice of technique often depends on the required purity level and the scale of the operation.
Metabolic Pathways and Biotransformation of Threo 9,10 Dihydroxystearic Acid
Enzymatic Transformations of threo-9,10-DHSA
The enzymatic processing of threo-9,10-DHSA and its precursor, cis-9,10-epoxystearic acid, is a key aspect of its biological role. These transformations are catalyzed by specific enzymes that exhibit distinct stereospecificity and regioselectivity.
The formation of threo-9,10-DHSA is often initiated by the epoxidation of oleic acid to cis-9,10-epoxystearic acid, which is then hydrolyzed by epoxide hydrolase (EH) enzymes. nih.gov The stereochemical outcome of this hydrolysis varies significantly between different EHs, such as those found in mammals and plants. nih.gov
For instance, studies comparing various EHs have revealed differences in their ability to discriminate between the two enantiomers of cis-9,10-epoxystearic acid (enantioselectivity). nih.gov While the EH from maize seedlings hydrates both the (9R,10S) and (9S,10R) enantiomers at the same rate, the EH from soybean shows a high degree of enantioselectivity, preferentially hydrolyzing the 9R,10S-epoxystearic acid. nih.gov
Furthermore, some EHs exhibit strict stereoselectivity, meaning they can convert a racemic epoxide mixture into a single chiral diol product. nih.gov Recombinant soybean EH, for example, hydrolyzes racemic cis-9,10-epoxystearic acid with high enantioconvergence to yield a single product: threo-9R,10R-dihydroxystearic acid. nih.gov This specific outcome is shared with the membrane-bound epoxide hydrolase from rat liver. nih.gov This stereospecificity is believed to result from a selective attack by a nucleophilic residue in the enzyme's active site on the oxirane carbon with the (S)-configuration. nih.gov
In contrast, the soluble epoxide hydrolase from rat liver shows a complete lack of both enantioselectivity and enantioconvergence. nih.gov This suggests that the active site of the soluble rat liver EH anchors the fatty acid epoxide differently, making it a poor model for the catalytic domain of plant EHs. nih.gov The conversion of oleic acid to threo-dihydroxystearic acid has been observed in rat liver microsomes. nih.gov
| Enzyme Source | Substrate | Key Stereochemical Feature | Product |
| Soybean (recombinant) Epoxide Hydrolase | Racemic cis-9,10-epoxystearic acid | High enantioselectivity and enantioconvergence | threo-9R,10R-dihydroxystearic acid nih.gov |
| Rat Liver (membrane-bound) Epoxide Hydrolase | Racemic cis-9,10-epoxystearic acid | Shares stereochemical features with soybean EH | threo-9R,10R-dihydroxystearic acid nih.gov |
| Maize Seedling Epoxide Hydrolase | Racemic cis-9,10-epoxystearic acid | Hydrates both enantiomers at the same rate (low enantioselectivity) | Mixture of diols |
| Rat Liver (soluble) Epoxide Hydrolase | Racemic cis-9,10-epoxystearic acid | No enantioselectivity or enantioconvergence | Mixture of diols nih.gov |
Once formed, threo-9,10-DHSA can be further metabolized through oxidation. While direct hydroxylation of threo-9,10-DHSA by Cytochrome P450 (CYP) systems is not extensively detailed in the available literature, CYP enzymes are well-known for their central role in fatty acid metabolism. nih.gov CYP ω-hydroxylases, for instance, mediate the metabolism of numerous fatty acids and their derivatives by adding a hydroxyl group, typically at the ω or (ω-1) position. nih.gov It is plausible that threo-9,10-DHSA could be a substrate for such enzymes, leading to the formation of trihydroxy fatty acids.
More specifically, the oxidation of the secondary alcohol groups of threo-9,10-DHSA is a documented enzymatic process. researchgate.netd-nb.info An alcohol dehydrogenase (ADH) from Micrococcus luteus has been identified as being effective in promoting the oxidation of the diol. researchgate.netd-nb.info This biocatalyzed oxidation represents a key step in the further breakdown of the C18 fatty acid chain. researchgate.netd-nb.info
The enzymatic oxidation of threo-9,10-DHSA leads directly to the formation of hydroxyketones. researchgate.netd-nb.info The ADH from Micrococcus luteus catalyzes the oxidation of one of the two hydroxyl groups in threo-9,10-DHSA, resulting in a mixture of regioisomeric hydroxyketones: 9-hydroxy-10-ketostearic acid and 10-hydroxy-9-ketostearic acid. researchgate.netd-nb.info
Research has shown that this biocatalytic process can be highly efficient. Under optimized conditions using a cell-free extract of E. coli expressing the recombinant M. luteus ADH, a quantitative conversion of threo-9,10-DHSA to these hydroxyketones was achieved. d-nb.info These hydroxyketones can be isolated and serve as intermediates for further chemical synthesis. d-nb.infopublish.csiro.au For example, they can undergo subsequent oxidative cleavage to yield smaller chain fatty acids like pelargonic acid and azelaic acid. researchgate.netd-nb.info The synthesis of long-chain hydroxy ketones from various hydroxy acids, including dihydroxystearic acid, has been explored, highlighting the chemical reactivity of these functional groups. publish.csiro.au
| Enzyme | Substrate | Products | Significance |
| Alcohol Dehydrogenase (Micrococcus luteus) | threo-9,10-Dihydroxystearic acid | Mixture of 9-hydroxy-10-ketostearic acid and 10-hydroxy-9-ketostearic acid researchgate.netd-nb.info | Key step in the chemoenzymatic conversion of oleic acid derivatives into valuable dicarboxylic acids. researchgate.netd-nb.info |
Role in Fatty Acid Degradation and Synthesis Pathways
threo-9,10-DHSA is an oxidation product of oleic acid that can be formed in human liver cells. caymanchem.com Its presence and metabolism are linked to broader fatty acid pathways. The compound has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα) in CV-1 cells at concentrations between 50 to 100 µM. caymanchem.com PPARα is a critical nuclear receptor that regulates the transcription of genes involved in lipid metabolism and fatty acid oxidation. Activation of PPARα by threo-9,10-DHSA suggests that this molecule may play a role in modulating lipid homeostasis.
Non-Enzymatic Formation and Metabolism
Beyond enzymatic pathways, threo-9,10-DHSA can be formed through non-enzymatic chemical reactions, particularly under conditions of oxidative stress.
Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻•). nih.govphysiology.org It can react with a wide range of biological molecules, including lipids. nih.gov The reaction of peroxynitrite with unsaturated fatty acids like oleic acid can lead to their oxidation and nitration. nih.gov While the direct formation of threo-9,10-DHSA from oleic acid via peroxynitrite is not explicitly detailed as a primary pathway in the provided context, peroxynitrite is known to mediate oxidative modifications in lipid systems. nih.gov These reactions can be complex, proceeding through direct oxidation or indirect radical-mediated mechanisms, potentially leading to hydroxylated products. nih.gov
Biological Activities and Physiological Roles of Threo 9,10 Dihydroxystearic Acid
Impact on Glucose Metabolism and Insulin (B600854) Sensitivity
The potential of threo-9,10-dihydroxystearic acid (DHSA) to influence glucose homeostasis and insulin sensitivity has been a key area of investigation, with promising results emerging from preclinical studies.
Studies in Animal Models (e.g., KKAy mice)
Research utilizing KKAy mice, a model for type 2 diabetes, has demonstrated the beneficial effects of dietary supplementation with this compound. In these studies, mice fed a high-fat diet containing 4% DHSA exhibited significant improvements in glucose tolerance. nih.gov Specifically, blood glucose levels at 30 minutes and 1 hour during a glucose tolerance test were markedly lower in the DHSA-fed group compared to control groups. nih.gov Furthermore, these mice showed enhanced insulin sensitivity, as evidenced by lower blood glucose levels following insulin injection. nih.gov An additional observed effect was a significant reduction in body weight in mice on the 4% DHSA diet compared to those on a diet with 4% corn oil. nih.gov
Modulation of PPAR-γ Activity
The mechanism underlying the observed improvements in glucose metabolism may be linked to the interaction of this compound with peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. In vitro studies using CV-1 cells have shown that DHSA can activate PPAR-γ in a dose-dependent manner at concentrations of 50-100 micromol/L. nih.gov However, at lower concentrations (5-20 micromol/L), no significant activation of PPAR-γ was observed. nih.govnih.gov It is noteworthy that the activating effect of DHSA on PPAR-γ was less potent than that of the well-known PPAR-γ agonist, rosiglitazone. nih.gov Interestingly, DHSA did not show any activation of PPAR-alpha in these cells. nih.gov This selective, albeit less potent, activation of PPAR-γ suggests a potential pathway through which this compound exerts its positive effects on insulin sensitivity. nih.gov
Cytotoxic and Anticancer Activities
The potential of fatty acids and their derivatives to influence cancer cell viability has prompted investigations into the cytotoxic properties of this compound and related compounds.
Effects on Carcinoma Cell Lines (e.g., A-549, HCT-116)
Direct research on the cytotoxic effects of this compound specifically on A-549 (human lung carcinoma) and HCT-116 (human colon carcinoma) cell lines is limited in the available scientific literature. However, a study investigating the antiproliferative effects of silylated derivatives of hydroxystearic acids provides some insight into the activity of the closely related erythro-9,10-dihydroxystearic acid on HCT-116 cells. nih.gov In this research, the methyl esters of erythro-9,10-dihydroxystearic acid did not exhibit activity. nih.gov In contrast, a silylated derivative of erythro-9,10-dihydroxystearic acid demonstrated antitumor activity against the HCT-116 cell line. nih.gov This suggests that structural modifications of the dihydroxystearic acid backbone could be a strategy to enhance its cytotoxic potential against colon cancer cells. Further studies are required to specifically evaluate the activity of the threo isomer against both A-549 and HCT-116 cell lines.
Potential in Anti-Diabetic and Anti-Allergic Research
Beyond its direct impact on glucose metabolism, this compound is being explored for its broader therapeutic potential.
The demonstrated ability of this compound to improve insulin sensitivity and lower blood glucose levels in animal models underscores its potential in anti-diabetic research. nih.govresearchgate.net These findings position it as a compound of interest for the development of novel therapeutic strategies for managing type 2 diabetes.
Currently, there is a lack of specific scientific studies investigating the anti-allergic properties of this compound. Research into its effects on mast cell degranulation or other allergic response pathways has not been reported in the available literature.
Antimicrobial Properties
The chemical structure of this compound has led to interest in its potential antimicrobial capabilities. While some sources suggest that this compound has been investigated for antimicrobial properties, detailed studies outlining its spectrum of activity and a thorough understanding of its mechanisms of action are not yet available in the scientific literature. ontosight.ai The presence of (+)-threo-9,10-dihydroxystearic acid has been identified in the fatty acid composition of certain fungal species, such as Claviceps sulcata, where it can constitute a significant portion of the fatty acids. nih.gov However, the specific antimicrobial role of the compound in this context has not been elucidated. Therefore, while the potential for antimicrobial activity exists, further dedicated research is necessary to confirm and characterize these properties.
Data Tables
Table 1: Effects of this compound on KKAy Mice
| Parameter | Observation in 4% DHSA Diet Group | Reference |
|---|---|---|
| Glucose Tolerance | Significantly lower blood glucose at 0.5h and 1h | nih.gov |
| Insulin Sensitivity | Significantly higher than other groups | nih.gov |
Table 2: In Vitro PPAR-γ Activity of this compound
| Concentration | PPAR-γ Activation in CV-1 Cells | Reference |
|---|---|---|
| 5-20 µM | No activation | nih.govnih.gov |
Role in Plant-Pathogen Interactions
This compound, a monomer derived from the plant cuticle, plays a significant role in the intricate communication and defense mechanisms that occur between plants and pathogens. The plant cuticle is not merely a passive barrier; its components can be recognized by the plant as signals of pathogenic attack, triggering defensive responses.
Recent research has highlighted that cutin monomers, including this compound, function as signaling molecules in the plant's defense strategy. nih.gov When pathogens degrade the plant cuticle using cutinolytic enzymes, these monomers are released and can be perceived by the plant cells. This perception can initiate a cascade of defense responses. For instance, studies have demonstrated that the application of cutin monomers can induce resistance against fungal pathogens. Root pretreatment of rice plants with certain cutin monomers has been shown to induce resistance in the leaves against Pyricularia oryzae. nih.gov Similarly, topical application of these monomers to barley and rice leaves enhanced their resistance to Erysiphe graminis f. sp. hordei and Magnaporthe grisea, respectively. nih.gov
One of the key defense mechanisms elicited by cutin monomers is the production of reactive oxygen species, such as hydrogen peroxide (H₂O₂). In a model system using etiolated cucumber hypocotyls, it was observed that this compound could elicit H₂O₂ production. nih.gov This oxidative burst is a well-known early event in plant defense, contributing to the strengthening of cell walls and acting as a signal to activate further defense genes. The ability of plant cells to perceive these lipid-derived signals was further confirmed in suspension-cultured potato cells, which responded to cutin monomers with a transient alkalinization of the culture medium, a typical elicitor-induced response. nih.gov
The table below summarizes research findings on the elicitor activity of cutin monomers in plant defense.
| Plant Species | Pathogen | Observed Effect of Cutin Monomer Application | Reference |
| Rice (Oryza sativa) | Pyricularia oryzae (Magnaporthe grisea) | Induced resistance in leaves after root pretreatment. | nih.gov |
| Barley (Hordeum vulgare) | Erysiphe graminis f. sp. hordei | Enhanced resistance after topical spray on leaves. | nih.gov |
| Cucumber (Cucumis sativus) | Not specified (tested for general defense response) | Elicitation of H₂O₂ in hypocotyl segments. | nih.gov |
| Potato (Solanum tuberosum) | Not specified (tested for general defense response) | Transient alkalinization of cell suspension culture medium. | nih.gov |
Physiological Implications in Mammals (e.g., Vitamin K Deficiency-like Syndromes)
The physiological effects of this compound in mammals are less extensively studied than its role in plants. However, historical scientific literature points towards a potential interaction with vitamin K metabolism. An early report in the journal Science from 1942 highlighted a connection between dihydroxy-stearic acid and vitamin K deficiency. nih.gov
Vitamin K is a crucial fat-soluble vitamin essential for the synthesis of several proteins required for blood coagulation (clotting factors II, VII, IX, and X) and bone metabolism. msdmanuals.comnih.gov A deficiency in vitamin K impairs the body's ability to form blood clots, leading to symptoms such as easy bruising, mucosal bleeding, and, in severe cases, uncontrolled hemorrhage. msdmanuals.commedicalnewstoday.com This condition can arise from inadequate dietary intake, fat malabsorption disorders, or the use of certain medications like coumarin (B35378) anticoagulants. msdmanuals.commedicalnewstoday.com
The concept of a "vitamin K deficiency-like syndrome" induced by a substance like this compound implies that the compound may interfere with the action or metabolism of vitamin K, leading to similar symptoms of impaired coagulation, even if dietary intake of the vitamin is adequate. While the precise mechanisms were not fully elucidated in the early research, the association suggests a potential antagonistic relationship. It is known that this long-chain fatty acid has been detected in human feces. ebi.ac.uk The presence of certain fatty acids can sometimes affect the absorption of fat-soluble vitamins like vitamin K.
The primary symptoms and diagnostic indicators of Vitamin K deficiency are outlined in the table below.
| Symptom/Indicator | Description | Reference |
| Excessive Bleeding | The main manifestation, which can include easy bruising, nosebleeds, gastrointestinal hemorrhage, and blood in the urine. | msdmanuals.commedicalnewstoday.com |
| Prolonged Prothrombin Time (PT) | A key laboratory finding indicating a delay in blood clotting time. | msdmanuals.com |
| Elevated International Normalized Ratio (INR) | A standardized measurement derived from the PT, which is elevated in cases of deficiency. | msdmanuals.com |
| Normal Platelet Count | The number of platelets is typically unaffected, distinguishing it from other bleeding disorders. | msdmanuals.com |
Further contemporary research is required to fully understand the physiological implications of this compound in mammals and to confirm and elaborate upon the early findings suggesting an influence on vitamin K-dependent pathways.
Advanced Analytical Methods for Threo 9,10 Dihydroxystearic Acid Characterization in Research
Chromatographic Techniquesjscimedcentral.comcaymanchem.com
Chromatographic methods are fundamental for the separation and purification of threo-9,10-dihydroxystearic acid from complex mixtures. These techniques exploit differences in the chemical and physical properties of the compound to achieve effective separation.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS/MS)jscimedcentral.comcaymanchem.comscilit.comresearchgate.net
Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the analysis of volatile and thermally stable compounds. For this compound, which is not inherently volatile, a derivatization step is necessary to convert it into a form suitable for GC analysis.
To increase volatility and thermal stability, the hydroxyl and carboxyl groups of this compound are chemically modified through derivatization. researchgate.net A common method is the formation of trimethylsilyl (B98337) (TMS) ethers and esters. jscimedcentral.comnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the hydroxyl and carboxylic acid moieties with trimethylsilyl groups. jscimedcentral.comnih.gov
This process significantly reduces the polarity of the molecule, allowing it to be readily vaporized and passed through the GC column. The resulting TMS-derivatized this compound can then be separated from other components in a sample mixture based on its retention time in the GC column. nist.gov
GC-MS/MS analysis of the pentafluorobenzyl (PFB) ester, trimethylsilyl (TMS) ether derivatives of threo- and erythro-9,10-dihydroxystearic acids allows for their structural identification. jscimedcentral.com In electron capture negative-ion chemical ionization (ECNICI) mode, the derivatized molecules can be detected with high sensitivity. jscimedcentral.com Collision-induced dissociation of the [M-PFB]⁻ anion of dihydroxy-[9,10-²H₂]stearic acids yields specific product ions that are characteristic of the threo isomer. jscimedcentral.com For instance, the product ion mass spectra of the PFB-TMS derivatives of both threo- and erythro-9,10-dihydroxystearic acids show similar fragmentation patterns, but subtle differences can be used for their differentiation. jscimedcentral.com
Table 1: GC-MS/MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluorobenzyl (PFB) bromide |
| GC Column | (5%-phenyl)-methylpolysiloxane (e.g., HP-5) researchgate.net |
| Ionization Mode | Electron Capture Negative-Ion Chemical Ionization (ECNICI) jscimedcentral.com |
| Precursor Ion (PFB-TMS derivative) | m/z 461 ([M-PFB]⁻ for dihydroxy-[9,10-²H₂]stearic acids) jscimedcentral.com |
| Characteristic Product Ions | m/z 371, 355, 299, 281, 263, 93, 89 jscimedcentral.com |
Thin-Layer Chromatography (TLC)jscimedcentral.comcaymanchem.com
Thin-layer chromatography is a simple, rapid, and cost-effective method for the qualitative analysis and purification of this compound. scilit.comresearchgate.net It is often used to monitor the progress of chemical reactions or to perform a preliminary separation of a mixture. rsc.org
In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (solvent).
For this compound, a common eluent is ethyl acetate (B1210297). oc-praktikum.de After development, the separated spots can be visualized, for example, by dipping the TLC plate in a potassium permanganate (B83412) solution and gently warming it. oc-praktikum.de The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification. The Rf value for dihydroxystearic acid is typically around 0.67 in an ethyl acetate system. oc-praktikum.de
High-Performance Liquid Chromatography (HPLC)oc-praktikum.deresearchgate.net
High-performance liquid chromatography is a highly efficient separation technique that offers excellent resolution and sensitivity for the analysis of non-volatile and thermally labile compounds like this compound. lgcstandards.commedchemexpress.com It is widely used for both qualitative and quantitative analysis, as well as for preparative purification.
In HPLC, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A high-pressure pump forces the mobile phase through the column, and the components of the sample are separated based on their interactions with the stationary and mobile phases.
The purity of this compound can be readily assessed by HPLC, with some commercial sources reporting purities greater than 95%. lgcstandards.com The development of HPLC methods on chiral stationary phases has also been crucial for separating the enantiomers of this compound. researchgate.net
Table 2: HPLC Purity Data for this compound
| Source | Reported Purity |
| LGC Standards | >95% lgcstandards.com |
| MedChemExpress | 99.56% medchemexpress.com |
Spectroscopic Techniquesjscimedcentral.comcaymanchem.com
Spectroscopic methods provide valuable information about the molecular structure and functional groups present in this compound.
Fourier Transform Infrared Spectroscopy (FTIR)jscimedcentral.comcaymanchem.comscilit.com
Fourier transform infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.
The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. scilit.comresearchgate.net A broad absorption band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a strong, sharp peak around 1700 cm⁻¹. The presence of hydroxyl groups is confirmed by a broad absorption band around 3400 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Broad stretch |
| C-H (Alkyl) | 2920, 2850 | Stretches |
| C=O (Carbonyl) | ~1700 | Strong, sharp stretch |
| O-H (Hydroxyl) | ~3400 | Broad stretch |
| C-O (Hydroxyl) | ~1060 | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the chemical environment of individual atoms within the molecule.
¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, specific signals correspond to the different protons in the molecule. The protons on the carbons bearing the hydroxyl groups (C9 and C10) are particularly diagnostic. In one study using deuterated methanol (B129727) (CD3OD) as the solvent, these methine protons (CHOH) appeared as a multiplet in the range of δ 3.35–3.45 ppm. polimi.it The terminal methyl group (CH₃) protons typically resonate at the highest field, around δ 0.82-0.97 ppm, while the methylene (B1212753) protons (CH₂) adjacent to the carboxylic acid group appear at a lower field, around δ 2.29 ppm, due to the deshielding effect of the carboxyl group. polimi.it The remaining methylene protons of the long aliphatic chain produce a complex multiplet signal between δ 1.15 and 1.70 ppm. polimi.it
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For the erythro isomer, which is structurally similar, the carbons attached to the hydroxyl groups (CHOH) show signals around δ 73.1 ppm in DMSO-d6. rsc.org The carboxyl carbon (COOH) is the most deshielded, appearing far downfield at approximately δ 174.5 ppm. rsc.org The terminal methyl carbon gives a signal at the lowest chemical shift, around δ 14.0 ppm. rsc.org The numerous methylene carbons in the aliphatic chain produce a series of signals in the δ 22.1–33.7 ppm range. rsc.org These characteristic shifts allow for the unambiguous assignment of the carbon framework of the molecule.
¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in CD3OD (ppm) polimi.it | Multiplicity polimi.it | Coupling Constant (J) in Hz polimi.it |
|---|---|---|---|
| CH₃ | 0.82 - 0.97 | m (multiplet) | N/A |
| (CH₂)₁₃ | 1.15 - 1.70 | m (multiplet) | N/A |
| CH₂COOH | 2.29 | t (triplet) | 7.4 |
| 2CHOH | 3.35 - 3.45 | m (multiplet) | N/A |
¹³C NMR Spectroscopic Data for erythro-9,10-Dihydroxystearic Acid (for comparison)
| Carbon Assignment | Chemical Shift (δ) in DMSO-d6 (ppm) rsc.org |
|---|---|
| CH₃ | 14.0 |
| CH₂ | 22.1 |
| CH₂ | 24.5 |
| 2xCH₂ | 25.7 |
| CH₂ | 28.6 |
| CH₂ | 28.8 |
| CH₂ | 28.9 |
| CH₂ | 29.1 |
| CH₂ | 29.2 |
| CH₂ | 29.3 |
| CH₂ | 31.4 |
| 2xCH₂ | 32.3 |
| CH₂ | 33.7 |
| 2xCH | 73.1 |
| COOH | 174.5 |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is a key analytical tool for determining the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) are commonly used, often detecting the deprotonated molecule [M-H]⁻ in negative ion mode. rsc.org For this compound (C₁₈H₃₆O₄), the expected monoisotopic mass is 316.26136 Da. ebi.ac.uk ESI-MS analysis confirms this, with observed signals around m/z 315.25, corresponding to the [M-H]⁻ ion. rsc.org
Tandem mass spectrometry (MS/MS) provides further structural detail by fragmenting a selected precursor ion (like the [M-H]⁻ ion) and analyzing the resulting product ions. youtube.comnih.gov This process, often involving collision-induced dissociation (CID), helps to pinpoint the location of functional groups. youtube.comnih.gov For dihydroxy fatty acids, the most significant fragmentation pathway is the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons (the C9-C10 bond). This cleavage results in two primary fragment ions that are diagnostic for the position of the diol functionality. The fragmentation of the carboxyl group, leading to the loss of water (H₂O) or the entire carboxyl group (COOH), can also be observed. libretexts.org
Stereochemical Analysis and Isomer Differentiation
A significant analytical challenge is the differentiation of the diastereomers of 9,10-dihydroxystearic acid: the threo and erythro forms. rsc.org These isomers differ only in the three-dimensional arrangement of the hydroxyl groups at the C9 and C10 chiral centers. chemistrysteps.com While standard spectroscopic methods like NMR and MS can confirm the constitution of the molecule (i.e., the connectivity of the atoms), they are often insufficient on their own to distinguish between diastereomers without complex experiments or derivatization. Therefore, methods that are sensitive to stereochemistry are required.
Chiral Chromatography
Chiral chromatography is the most definitive method for separating and quantifying the threo and erythro isomers of 9,10-dihydroxystearic acid. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is particularly effective.
Research has demonstrated that the enantiomers and diastereomers of 9,10-dihydroxystearic acid can be successfully resolved using this technique. polimi.it To improve the separation and detection, the carboxylic acid is often converted into an ester derivative prior to analysis. polimi.it This derivatization enhances the interaction with the chiral stationary phase, allowing for baseline separation of the isomers. One study successfully used HPLC analysis on a chiral stationary phase to determine the diastereomeric excess (de) and enantiomeric excess (ee) of this compound produced via a biocatalytic process. polimi.it This approach provides quantitative data on the stereochemical purity of a sample, which is crucial for applications where specific stereoisomers are required. nih.gov
Derivatives and Chemical Modifications of Threo 9,10 Dihydroxystearic Acid for Research
Esterification and Production of Dihydroxystearates (DHSEs)
Esterification of the carboxylic acid group of DHSA with various alcohols leads to the formation of dihydroxystearates (DHSEs). These esters have garnered interest for their potential applications, particularly as specialty chemicals and advanced materials. researchgate.net
Enzymatic synthesis of DHSA esters presents a green alternative to traditional chemical methods, which often require harsh conditions. researchgate.net Lipases are commonly employed as biocatalysts for this esterification reaction. Studies have shown that immobilized enzymes, specifically Lipozyme IM and Novozym 435, exhibit high catalytic activity in the esterification of DHSA with monohydric alcohols. dss.go.thcapes.gov.br
The efficiency of the enzymatic reaction is influenced by several factors. Research indicates that the conversion percentage is higher in organic solvents with a log P (logarithm of the partition coefficient in an octanol/water system) ranging from 2.0 to 4.0. researchgate.netdss.go.th Interestingly, increasing the mole ratio of alcohol to acid beyond 2.0 does not significantly improve the ester conversion rate. researchgate.netdss.go.th One study successfully synthesized twelve different alkyl threo-9,10-dihydroxystearates using immobilized Candida antarctica Lipase-B (CAL-B) as the biocatalyst, achieving yields between 58-90%. researchgate.net
| Solvent | Log P | Lipozyme IM Conversion (%) | Novozym 435 Conversion (%) |
|---|---|---|---|
| DMF | -0.1 | 0.0 ± 0.7 | 3.4 ± 1.0 |
| Acetone | -0.23 | 69.2 ± 0.4 | 75.7 ± 1.3 |
DHSEs have demonstrated significant potential as organic phase change materials (PCMs) for thermal energy storage. mdpi.com PCMs absorb and release large amounts of latent heat at a nearly constant temperature during their phase transition (e.g., solid to liquid), making them useful for regulating temperature in various applications. researchgate.netyoutube.com
The thermal properties of a series of alkyl threo-9,10-dihydroxystearates have been investigated using Differential Scanning Calorimetry (DSC). researchgate.net These analyses reveal that DHSEs exhibit high latent heats of fusion and a range of melting temperatures, which are key characteristics for effective PCMs. mdpi.comyoutube.com For instance, the latent heats for these compounds were found to range from 136.83 kJ/kg to 234.22 kJ/kg, with melting temperatures between 52.45°C and 76.88°C. researchgate.net This range of properties makes them suitable for various thermal energy storage applications.
| Alkyl Group | Melting Temperature (°C) | Latent Heat of Fusion (kJ/kg) |
|---|---|---|
| Methyl | 76.88 | 234.22 |
| Ethyl | 73.49 | 213.34 |
| Propyl | 63.85 | 185.76 |
| Butyl | 59.62 | 189.23 |
| Pentyl | 52.45 | 177.30 |
Oxidative Cleavage to Shorter Chain Acids
The oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups in threo-9,10-dihydroxystearic acid is a significant chemical transformation. This reaction breaks the 18-carbon backbone of the molecule, yielding shorter-chain mono- and dicarboxylic acids that are valuable industrial chemicals. nih.govmdpi.com This process offers a bio-based alternative to the traditional ozonolysis of oleic acid. nih.govd-nb.info
The primary products of the oxidative cleavage of this compound are azelaic acid (a nine-carbon dicarboxylic acid) and pelargonic acid (a nine-carbon monocarboxylic acid). nih.govnih.gov Azelaic acid is a key monomer used in the synthesis of polyesters and polyamides, while pelargonic acid and its esters find applications in cosmetics, agrochemicals, and lubricants. nih.govd-nb.info Various chemo-enzymatic routes have been developed to produce these acids from oleic acid, where DHSA is a key intermediate. polimi.it For example, a process involving the oxidation of DHSA-derived hydroxyketones with sodium hypochlorite (NaClO) solution yielded azelaic and pelargonic acids in 71% and 76% yields, respectively.
A range of catalytic systems has been investigated to facilitate the efficient oxidative cleavage of DHSA and its derivatives. The choice of catalyst and oxidant is crucial for achieving high yields and selectivity while adhering to green chemistry principles.
Copper-Based Catalysts: Heterogeneous catalysts based on copper oxide have proven effective. A CuO/Al₂O₃ catalyst was used for the oxidative cleavage of 9,10-dihydroxystearic triglyceride with oxygen, achieving a molar yield of 83% for azelaic acid. nih.govd-nb.infonih.gov A key advantage of this catalyst is its ability to be recovered, regenerated, and recycled, which is promising for industrial applications. nih.govnih.gov
Gold-Based Catalysts: Supported gold nanoparticles are also highly active catalysts for this reaction. An Au/Al₂O₃ catalyst, using oxygen as the oxidant, yielded 86% azelaic acid and 99% pelargonic acid. nih.govmdpi.com The efficiency of gold catalysts is sensitive to the nanoparticle size, with particles smaller than 3 nm showing the highest activity. mdpi.comresearchgate.net
Ruthenium-Based Catalysts: A heterogeneous ruthenium catalyst (Ru(OH)x/γ-Al₂O₃) has been studied for the oxidative cleavage of dihydroxystearic acid methyl ester using oxygen. acs.org This system produced pelargonic acid and azelaic acid with yields of 85% and 80%, respectively. acs.org The catalyst's activity could be restored by washing, although some deactivation was observed after multiple runs. acs.org
Other Systems: Other methods include using sodium hypochlorite as an inexpensive and effective oxidant, sometimes in the presence of a phase transfer catalyst. polimi.it Chemo-enzymatic strategies may also involve the oxidation of DHSA to an intermediate 9,10-dioxostearic acid, which is then cleaved using hydrogen peroxide. nih.govresearchgate.net
| Catalyst | Substrate | Oxidant | Azelaic Acid Yield (%) | Pelargonic Acid Yield (%) |
|---|---|---|---|---|
| CuO/Al₂O₃ | Dihydroxystearic Triglyceride | O₂ | 83 | 62 |
| Au/Al₂O₃ | Dihydroxystearic Acid | O₂ | 86 | 99 |
| Ru(OH)x/γ-Al₂O₃ | Dihydroxystearic Acid Methyl Ester | O₂ | 80 | 85 |
Other Functionalization and Derivative Syntheses
Beyond esterification and cleavage, the hydroxyl and carboxyl groups of DHSA allow for other functionalizations. One notable intermediate in the pathway to azelaic and pelargonic acids is 9,10-dioxostearic acid. nih.govresearchgate.net This diketone is formed by the chemical oxidation of the two hydroxyl groups of DHSA. nih.gov Catalytic systems for this step include Fe(NO₃)₃·9H₂O and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with atmospheric oxygen as the oxidant. polimi.itresearchgate.net The resulting 9,10-dioxostearic acid can then be cleaved, for instance, through a Baeyer–Villiger oxidation. nih.gov
Additionally, DHSA can be reacted with ethylene oxide to produce 9,10-dihydroxystearic acid ethoxylates. These molecules are a class of surfactants characterized by three hydrophilic chains, offering unique properties for applications such as emulsification and detergency. researchgate.net The synthesis of erythro-9,10-dihydroxystearic acid has also been achieved from oleic acid using potassium permanganate (B83412), demonstrating another route to obtain this diol for further chemical modification. oc-praktikum.de
Oxyphytosterol Esters
Oxyphytosterol esters of this compound are complex molecules synthesized for biological studies. These esters combine the dihydroxylated fatty acid with oxidized derivatives of phytosterols, such as sitosterol and cholesterol.
Synthesis and Research Applications:
The synthesis of these esters involves the esterification of the carboxylic acid group of this compound with a hydroxyl group of an oxyphytosterol. Efficient synthetic routes have been developed to produce these compounds in sufficient quantities for biological evaluation. researchgate.net For instance, sitosteryl-9,10-dihydroxystearate has been synthesized and used as a chromatographic standard in the analysis of phytosterol ester oxides in functional foods. researchgate.net
Research into these derivatives is driven by the interest in understanding the metabolic fate and biological activities of oxidized phytosterol esters, which can form during the processing and storage of phytosterol-enriched foods. One study identified sitosteryl 9,10-dihydroxystearate as a non-competitive inhibitor of the pancreatic cholesterol esterase, an enzyme involved in the hydrolysis of dietary esters. researchgate.net This finding suggests that such derivatives could influence lipid digestion and absorption.
The synthesis of a range of related oxyphytosterol esters, including 7-oxositosteryl-9,10-dihydroxystearate and 7β-hydroxysitosteryl-9,10-dihydroxystearate, has also been reported, providing a library of compounds for further biological and analytical studies. researchgate.net
Table 1: Examples of Synthesized Oxyphytosterol Esters of 9,10-Dihydroxystearic Acid
| Compound Name | Parent Phytosterol | Research Application |
| Sitosteryl-9,10-dihydroxystearate | Sitosterol | Chromatographic standard, enzyme inhibition studies researchgate.net |
| Cholesteryl-9,10-dihydroxystearate | Cholesterol | Internal standard in analytical methods researchgate.net |
| 7-Oxositosteryl-9,10-dihydroxystearate | 7-Oxositosterol | Biological studies |
| 7β-Hydroxysitosteryl-9,10-dihydroxystearate | 7β-Hydroxysitosterol | Biological studies |
| 5,6β-Epoxystigmastanyl-9,10-dihydroxystearate | 5,6β-Epoxystigmastanol | Biological studies |
Urethane Foams
The two hydroxyl groups of this compound can act as functional sites for polymerization reactions, making it a potential bio-based building block for polymers like polyurethane foams. By reacting these hydroxyl groups with isocyanates, a cross-linked polymer network can be formed.
Preparation and Research Findings:
To be suitable for polyurethane foam production, the hydroxyl groups of this compound are often first reacted with ethylene oxide in a process called oxyethylation. This chemical modification introduces polyether chains, creating a polyol with increased reactivity and flexibility, which is more suitable for foam formation.
Research has demonstrated the feasibility of producing polyurethane foams from animal fats, which can be a source of 9,10-dihydroxystearic acid. In these studies, both threo and erythro isomers of 9,10-dihydroxystearic acid were oxyethylated with varying moles of ethylene oxide to create polyols for foam synthesis.
The general process for creating these foams involves reacting the oxyethylated 9,10-dihydroxystearic acid polyol with a diisocyanate, such as toluene diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI), in the presence of a blowing agent (e.g., water), a catalyst, and a surfactant. The reaction between the polyol and the isocyanate forms the urethane linkages, while the blowing agent creates the cellular structure of the foam.
While specific data on the mechanical and thermal properties of foams derived solely from this compound are limited in the readily available literature, research on foams from other vegetable oil-based polyols provides insights into the expected characteristics. The properties of such bio-based foams are influenced by factors like the hydroxyl value of the polyol, the isocyanate index, and the type and amount of blowing agent and other additives used. Generally, higher crosslink density, which can be controlled by the functionality of the polyol and the formulation, leads to more rigid foams with higher compressive strength.
Table 2: Typical Components in the Formulation of Polyurethane Foams from Hydroxylated Fatty Acid Polyols
| Component | Function | Example |
| Polyol | Provides hydroxyl groups for reaction with isocyanate | Oxyethylated this compound |
| Isocyanate | Reacts with hydroxyl groups to form urethane linkages | Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI) |
| Blowing Agent | Creates the cellular structure of the foam | Water, Pentane |
| Catalyst | Controls the rate of the polymerization and blowing reactions | Amine catalysts, Tin catalysts |
| Surfactant | Stabilizes the foam cells during formation | Silicone-based surfactants |
Environmental and Industrial Research Perspectives on Threo 9,10 Dihydroxystearic Acid
Sustainable Production from Renewable Resources (e.g., Palm Oil, Animal Fat)
The synthesis of threo-9,10-dihydroxystearic acid (DHSA) from renewable feedstocks like palm oil and animal fats presents a sustainable alternative to petroleum-based chemicals. d-nb.info Palm oil, in particular, is a significant source due to its high content of oleic acid, the primary precursor for DHSA. researchgate.netresearchgate.net The production process typically involves the epoxidation of oleic acid followed by hydrolysis. researchgate.net Research has focused on optimizing this process to improve yield and purity. For instance, studies on the in-situ hydrolysis of epoxidized palm oil-derived oleic acid have reported DHSA yields of 81.2% with a purity of 98.50%. researchgate.net
The use of waste cooking oil as a feedstock is also being explored, further enhancing the sustainability profile of DHSA production. researchgate.net This approach not only provides a low-cost raw material but also offers a method for valorizing a waste product. researchgate.net The process involves epoxidation and hydrolysis of the waste cooking oil to produce a fatty acid wax primarily composed of palmitic acid and 9,10-dihydroxystearic acid. researchgate.net
Animal fats are another viable, though less explored, source of oleic acid for DHSA synthesis. The triglyceride structure of both vegetable oils and animal fats makes them suitable for conversion into valuable monomers like azelaic acid and pelargonic acid, with DHSA as a key intermediate. d-nb.info
Table 1: Comparison of Renewable Feedstocks for threo-9,10-Dihydroxystearic Acid Production
| Feedstock | Key Advantages | Research Focus |
| Palm Oil | High oleic acid content, established supply chain. researchgate.netresearchgate.net | Optimization of epoxidation and hydrolysis processes for higher yield and purity. researchgate.net |
| Waste Cooking Oil | Low-cost, utilization of a waste stream. researchgate.net | Development of efficient conversion methods to produce fatty acid waxes. researchgate.net |
| Animal Fat | Availability as a byproduct of the meat industry. d-nb.info | Conversion to high-value monomers via DHSA intermediate. d-nb.info |
Bioeconomy and Green Chemistry Principles
The production and application of this compound are strongly aligned with the principles of the bioeconomy and green chemistry. researchgate.netresearchgate.net The bioeconomy emphasizes the use of renewable biological resources to produce food, materials, and energy. researchgate.net By utilizing feedstocks like palm oil and animal fats, the synthesis of DHSA contributes to a more circular and sustainable economic model. d-nb.inforesearchgate.net
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of DHSA from oleic acid embodies several green chemistry principles:
Use of Renewable Feedstocks: As discussed, DHSA is derived from renewable sources like vegetable oils and animal fats. d-nb.info
Atom Economy: The synthesis process, particularly the epoxidation and hydrolysis steps, can be optimized for high atom economy, minimizing waste.
Catalysis: Research is ongoing to develop more efficient and environmentally friendly catalysts for the conversion of oleic acid to DHSA. d-nb.info This includes the use of biocatalysts, such as enzymes, which can operate under milder conditions. polimi.itresearchgate.net
Biodegradability: Palm-based DHSA is noted to be highly biodegradable, reducing its environmental impact at the end of its life cycle. researchgate.net
The shift towards bio-based chemicals like DHSA is driven by the need to reduce reliance on finite fossil fuels and to develop more environmentally benign products and processes. polimi.it
Applications in Bio-based Polymers and Monomers
The unique chemical structure of this compound, featuring a long hydrocarbon chain with two hydroxyl groups and a carboxylic acid group, makes it a versatile platform for the synthesis of various bio-based polymers and monomers. researchgate.netresearchgate.net
This compound serves as a crucial intermediate in the production of azelaic acid and pelargonic acid. d-nb.info This is typically achieved through an oxidative cleavage reaction. d-nb.infomdpi.com Azelaic acid is a dicarboxylic acid that is a key monomer for the synthesis of certain types of nylon (polyamides) and polyesters. d-nb.info Pelargonic acid finds applications in the production of lubricants and other specialty chemicals. d-nb.info
The traditional method for producing these acids involves the ozonolysis of oleic acid, a process with significant safety and energy consumption concerns. d-nb.info The two-step route involving the initial formation of DHSA followed by its cleavage presents a safer and potentially more sustainable alternative. d-nb.info Research has focused on developing efficient heterogeneous catalysts, such as those based on copper oxide, for the oxidative cleavage of the dihydroxystearic acid triglyceride. d-nb.info
The potential for this compound and its derivatives to be used as bio-based plasticizers is an area of active research. Plasticizers are additives that increase the flexibility and durability of materials, particularly plastics. The demand for non-phthalate, bio-based plasticizers is growing due to health and environmental concerns associated with traditional plasticizers. The long aliphatic chain and the presence of polar functional groups in DHSA suggest its potential to interact with polymer chains and impart plasticizing effects.
Role in Material Science (e.g., Phase Change Materials)
The long-chain structure of this compound makes it a candidate for applications in material science, particularly as a phase change material (PCM). PCMs are substances that absorb and release large amounts of thermal energy during a phase transition (e.g., from solid to liquid). This property makes them useful for thermal energy storage applications, such as in building materials for temperature regulation and in thermal protection for electronic devices.
Research into fatty acids and their derivatives as organic PCMs is well-established. Their advantages include high latent heat of fusion, chemical stability, and low cost. The synthesis of a fatty acid wax from waste cooking oil, containing 9,10-dihydroxystearic acid, has shown the formation of a stable three-dimensional network of long-rod crystals, a characteristic that could be beneficial for PCM applications. researchgate.net Further investigation is needed to fully characterize the phase change properties of pure this compound and its potential for use in advanced materials.
Q & A
Q. How can threo-9,10-dihydroxystearic acid be distinguished from its stereoisomers (e.g., erythro or cis/trans variants) in experimental settings?
- Methodological Answer : Differentiation requires stereochemical analysis via nuclear magnetic resonance (NMR) spectroscopy. For example, the threo isomer exhibits distinct coupling constants (J ≈ 4–6 Hz) for vicinal hydroxyl protons compared to the erythro form (J ≈ 2–3 Hz) due to differences in dihedral angles . Gas chromatography-mass spectrometry (GC-MS) with chiral columns can further resolve enantiomers by retention times and fragmentation patterns .
Q. What are the primary natural sources of this compound, and how is it isolated for laboratory use?
- Methodological Answer : The compound occurs in seed oils (e.g., Cardamine impatiens and castor oil) as a minor component. Isolation involves saponification of triglycerides, followed by column chromatography (silica gel or reverse-phase C18) and recrystallization. Acetylation of hydroxyl groups may improve separation efficiency . Synthetic routes via epoxidation of oleic acid followed by acid-catalyzed hydrolysis are also common .
Q. What spectroscopic techniques are critical for confirming the structure of threo-9,10-dihydroxystearic acid?
- Methodological Answer :
- FT-IR : Hydroxyl stretches (~3200–3400 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹).
- ¹H/¹³C NMR : Key signals include δ ~3.5–4.0 ppm (vicinal hydroxyl protons) and δ ~180 ppm (carboxylic carbon).
- GC-MS : Methyl ester derivatives (prepared via BF₃-methanol) yield characteristic fragments at m/z 316 (molecular ion) and m/z 299 (loss of hydroxyl groups) .
Advanced Research Questions
Q. How does the stereospecific synthesis of this compound from cis-9,10-epoxystearic acid occur enzymatically?
- Methodological Answer : Soluble epoxide hydrolases (sEH) catalyze trans-addition of water to cis-9,10-epoxystearic acid, producing the threo diastereomer with inversion of configuration at the attacked carbon. This reaction is validated via chiral HPLC and kinetic studies using deuterated internal standards . Competitive inhibition assays with sEH inhibitors (e.g., AUDA) can confirm enzymatic specificity .
Q. What experimental challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Methodological Answer : Challenges include low endogenous concentrations (<5 μg/10⁹ cells in leukocytes) and matrix interference. A validated GC-MS protocol involves:
Derivatization : Convert to pentafluorobenzyl esters for enhanced sensitivity.
Isotope Dilution : Use tetradeuterated threo-9,10-dihydroxystearic acid as an internal standard.
Selective Ion Monitoring (SIM) : Track m/z 316 → 299 transitions to minimize background noise .
Q. How do data contradictions arise in studies of this compound’s metabolic roles, particularly in lipid signaling pathways?
- Methodological Answer : Discrepancies stem from:
- Species-Specific Metabolism : Leukocytes in humans vs. rodents show divergent esterification rates (>90% in humans vs. ~70% in mice) .
- Enzyme Isoform Variability : sEH phosphatase activity hydrolyzes phosphorylated threo-9,10-dihydroxystearic acid derivatives with a Kₘ of 21 μM, but this varies with tissue-specific expression .
Resolution requires cross-validation using knockout models (e.g., sEH⁻/⁻ mice) and isotopically labeled tracers .
Q. What strategies are employed to study the stereochemical stability of this compound under physiological conditions?
- Methodological Answer : Stability assays in buffered solutions (pH 7.4, 37°C) monitor racemization via polarimetry or chiral LC-MS over 24–72 hours. Acetylation of hydroxyl groups reduces racemization rates. Computational modeling (DFT) predicts energy barriers for stereoinversion, corroborated by experimental data .
Experimental Design Considerations
Q. How can researchers optimize the synthesis of threo-9,10-dihydroxystearic acid for high enantiomeric excess (ee)?
- Methodological Answer :
- Catalytic Asymmetric Epoxidation : Use Sharpless conditions (Ti(OiPr)₄, (+)-DET) for oleic acid epoxidation, achieving >90% ee.
- Enzymatic Hydrolysis : sEH from soybean yields >95% threo diastereoselectivity.
- Purification : Crystallization from hexane/ethyl acetate (3:1) removes erythro contaminants .
Q. What are the pitfalls in interpreting in vitro bioactivity data for this compound, such as PPAR ligand activity?
- Methodological Answer : Artifacts arise from:
- Aggregation : Use detergent (e.g., 0.01% Tween-80) in assays to prevent micelle formation.
- Oxidative Degradation : Include antioxidants (e.g., BHT) in storage buffers.
- Off-Target Effects : Validate PPAR binding via competitive displacement assays with radiolabeled ligands (e.g., ³H-rosiglitazone) .
Data Analysis and Interpretation
Q. Q. How can contradictory results in the oxidative stability of threo-9,10-dihydroxystearic acid be reconciled across studies?
- Methodological Answer :
Variations arise from experimental conditions (e.g., O₂ tension, metal ion contamination). Standardize protocols using: - Accelerated Oxidation Tests : Rancimat at 110°C with airflow (20 L/h).
- HPLC-UV Detection : Monitor hydroperoxide formation at 234 nm.
Cross-reference with kinetic models (e.g., Arrhenius plots) to extrapolate shelf-life under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
